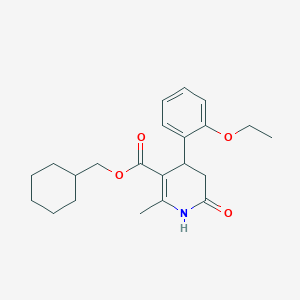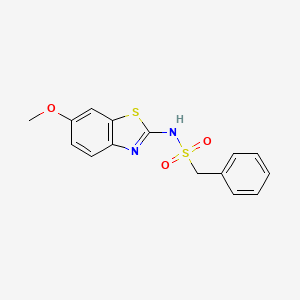
cyclohexylmethyl 4-(2-ethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to cyclohexylmethyl 4-(2-ethoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate involves intricate chemical reactions and methodologies. For instance, compounds like 6,7-dihydro-2-methoxy-4-(substituted)‐5H ‐benzo[6,7]cyclohepta[1,2‐b ]pyridine-3‐carbonitrile have been synthesized, showcasing the complexity and precision required in synthesizing such molecules. These processes often involve direct methods and are refined by full matrix least squares with anisotropic thermal parameters for non‐hydrogen atoms, indicating the meticulous attention to detail necessary for the synthesis of complex organic compounds (Moustafa & Girgis, 2007).
Molecular Structure Analysis
The molecular structure of this compound and similar compounds is characterized by detailed X-ray crystallography studies. These studies reveal the configuration, bond lengths, valency angles, and hydrogen bonding within the molecule, offering insights into the compound's structural dimensions and stability. For example, research on related compounds has shown that cyclohepta rings often take a boat shape, with methoxy and carbonitrile groups attached at specific positions, demonstrating the intricate geometric arrangements these molecules can exhibit (Kaur et al., 2012).
Chemical Reactions and Properties
The chemical reactions involving this compound are diverse, often leading to various derivatives and compounds with unique properties. An example includes the Beckmann reaction in oximes of 3-ethoxycarbonyl-4-halo(methoxy)phenyl-2,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydroquinolines, converted into spiro compounds under specific conditions, showcasing the compound's versatility in chemical synthesis (Tolkunov et al., 2004).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystal structure, are crucial for understanding its behavior under different conditions. These properties are determined through methods like X-ray diffraction, highlighting the compound's crystalline structure and stability. Studies on similar compounds provide a foundation for understanding the physical characteristics that define these molecules' solid-state forms (He, 2010).
Chemical Properties Analysis
Analyzing the chemical properties of this compound involves examining its reactivity, stability, and interactions with other chemical entities. This analysis is essential for applications in synthesis, catalysis, and material science. Investigations into related compounds reveal complex interaction patterns, such as supramolecular aggregation through hydrogen bonding and π-π interactions, offering insights into the chemical behavior and potential applications of these molecules (Suresh et al., 2007).
特性
IUPAC Name |
cyclohexylmethyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO4/c1-3-26-19-12-8-7-11-17(19)18-13-20(24)23-15(2)21(18)22(25)27-14-16-9-5-4-6-10-16/h7-8,11-12,16,18H,3-6,9-10,13-14H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPIUXPUPMODNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC(=O)NC(=C2C(=O)OCC3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-({[(1-phenyl-1H-tetrazol-5-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5605454.png)
![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-methyl-1,3-benzothiazol-5-amine](/img/structure/B5605463.png)
![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5605464.png)
![2-methyl-4-{3-[(4aR*,8aR*)-octahydro-4H-1,4-benzoxazin-4-ylcarbonyl]phenyl}-2-butanol](/img/structure/B5605468.png)
![1-(4-cyclopropyl-5-{1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5605477.png)
![N-(2,2-difluoroethyl)-4-{[3-(hydroxymethyl)-1-piperidinyl]carbonyl}benzenesulfonamide](/img/structure/B5605483.png)
![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)propanamide](/img/structure/B5605484.png)

![N-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]acetamide](/img/structure/B5605493.png)
![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-phenylazepane](/img/structure/B5605506.png)
![N-benzyl-3-[4-(benzyloxy)phenyl]acrylamide](/img/structure/B5605509.png)

![2-{3-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5605529.png)
![N-cyclohexyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5605536.png)